molecular formula C4H8O2 B2577784 2-Methyloxetan-3-ol CAS No. 1420681-59-9

2-Methyloxetan-3-ol

Cat. No.: B2577784
CAS No.: 1420681-59-9
M. Wt: 88.106
InChI Key: KHCRYZBFFWBCMJ-UHFFFAOYSA-N
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Description

2-Methyloxetan-3-ol is an organic compound with the molecular formula C4H8O2. It is a four-membered cyclic ether with a hydroxyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxetan-3-ol can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxy-2-methylpropyl alcohol under acidic conditions. Another method includes the reaction of 2-methyl-3-buten-1-ol with a suitable oxidizing agent to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The process may include the use of metal catalysts and controlled reaction environments to facilitate the cyclization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyloxetan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Properties

IUPAC Name

2-methyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCRYZBFFWBCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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